Home > Products > Building Blocks P13887 > 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid - 1211534-85-8

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Catalog Number: EVT-1683120
CAS Number: 1211534-85-8
Molecular Formula: C11H12F3N3O2
Molecular Weight: 275.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

  • Compound Description: This compound, also known as [H]A-585539, is a selective, high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR) []. It demonstrates rapid binding kinetics, low nonspecific binding, and high specific activity []. [H]A-585539 has been instrumental in characterizing α7 nAChRs in both rodent and human brains [].

N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide (PF-04457845)

  • Compound Description: PF-04457845 is a highly potent and selective fatty acid amide hydrolase (FAAH) inhibitor []. This compound exhibits high efficacy and selectivity for FAAH in vivo, leading to potent antinociceptive effects in animal models of both inflammatory and non-inflammatory pain [].

(3R,4R)-4-[3-(6-Methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]piperidine-3-carboxylic acid (RPR260243)

  • Compound Description: RPR260243 is the first reported activator of the human ether-a-go-go-related gene (hERG) cardiac K+ channel []. By slowing the deactivation of the hERG channel, RPR260243 enhances the delayed rectifier current in cardiac cells []. This action has potential implications for treating cardiac diseases characterized by action potential prolongation, such as acquired long QT syndrome.
  • Compound Description: PD-118057 is a potent hERG channel enhancer that works differently than RPR260243 []. It increases the hERG current without affecting the voltage dependence or gating kinetics of the channel []. This compound has demonstrated antiarrhythmic activity in vitro by shortening the action potential duration and QT interval [].
Overview

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a piperidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug development.

Source

The compound can be synthesized through various organic chemistry methods, often involving multi-step processes that integrate different chemical reactions to construct its intricate structure. The literature provides insights into synthetic routes and the compound's biological properties, indicating its relevance in pharmaceutical research.

Classification

This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. It is classified as a piperidine derivative with additional functional groups that influence its chemical reactivity and biological interactions.

Synthesis Analysis

The synthesis of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid typically involves several key steps:

  1. Formation of the Pyridazine Ring: The pyridazine moiety can be synthesized from hydrazine and appropriate carbonyl compounds through cyclization reactions.
  2. Introduction of the Trifluoromethyl Group: This can be achieved via electrophilic fluorination techniques or by using trifluoromethylating agents such as trifluoromethyl iodide.
  3. Synthesis of the Piperidine Ring: The piperidine ring is often formed by hydrogenation of pyridine derivatives or through cyclization of appropriate precursors.
  4. Carboxylation: The final step typically involves the introduction of the carboxylic acid functional group, which may be accomplished through carbonylation reactions or hydrolysis of esters.

Each step may require optimization for yield and purity, often employing advanced techniques such as continuous flow chemistry or catalytic systems to enhance efficiency .

Molecular Structure Analysis

The molecular structure of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid can be described as follows:

  • Molecular Formula: C12_{12}H12_{12}F3_{3}N3_{3}O2_{2}
  • Molecular Weight: Approximately 303.24 g/mol
  • Structural Features:
    • A piperidine ring (six-membered saturated nitrogen-containing ring).
    • A pyridazine ring (a six-membered ring with two adjacent nitrogen atoms).
    • A trifluoromethyl group (-CF3_3) attached to the pyridazine ring.
    • A carboxylic acid group (-COOH) at the piperidine position.

The presence of these functional groups contributes to the compound's chemical reactivity and potential biological activity.

Chemical Reactions Analysis

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid can participate in various chemical reactions:

  • Oxidation Reactions: The trifluoromethyl group can undergo oxidation to form more reactive intermediates.
  • Reduction Reactions: The pyridazine moiety may be reduced to yield dihydropyridazine derivatives.
  • Nucleophilic Substitution: The piperidine nitrogen can engage in nucleophilic substitution reactions with electrophiles.
  • Cross-Coupling Reactions: This compound can serve as a precursor in Suzuki or Heck coupling reactions to create more complex structures.

These reactions are facilitated by common reagents such as palladium catalysts, hydrogen gas, and various oxidizing agents .

Mechanism of Action

The mechanism of action for 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid primarily involves its interaction with specific biological targets, such as enzymes and receptors. It has been shown to modulate enzymatic activity related to inflammation and cancer cell proliferation. The exact pathways depend on the specific biological context and the targets engaged by the compound .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting point data may vary but is generally around 196–197 °C based on similar compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and methanol; limited solubility in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant Data

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into its structural characteristics:

  • NMR shifts indicate distinct environments for protons associated with aromatic rings and functional groups.
  • Mass spectrometry confirms molecular weight and fragmentation patterns .
Applications

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid has significant potential in scientific research, particularly in medicinal chemistry:

  • Pharmaceutical Development: It serves as a lead compound for developing drugs targeting various diseases, including cancer and inflammatory disorders.
  • Biochemical Studies: Useful in studying enzyme inhibition mechanisms due to its ability to interact with specific biological targets.
Introduction to Pyridazine-Piperidine Hybrid Scaffolds in Medicinal Chemistry

Historical Evolution of Pyridazine Derivatives in Drug Discovery

Pyridazine, a diazine heterocycle featuring two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its distinct physicochemical properties. Unlike other azines, pyridazine exhibits a high dipole moment (3.9 D), enhancing electrostatic interactions with biological targets [4]. This characteristic facilitates stronger binding affinity and improved solubility compared to pyridine or pyrimidine analogs. Historically, pyridazine derivatives gained prominence in agrochemicals (e.g., herbicides like flufenpyr) but have recently transitioned to pharmaceutical applications [4]. Ten FDA-approved drugs (2010–2024) incorporate pyridazine, including oncology therapeutics (ponatinib, olaparib) and immunomodulators (deucravacitinib), underscoring its versatility [4].

The scaffold’s pharmacological relevance stems from its dual hydrogen-bonding capability and balanced basicity (pKa ≈ 2.0). These properties enable pyridazine to serve as a bioisostere for benzene, pyridine, or pyrazine rings while improving metabolic stability [4]. In hybrid architectures like 1-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid, the pyridazine core acts as a rigid spacer that optimizes spatial orientation between pharmacophoric elements (e.g., trifluoromethyl and carboxylic acid groups), thereby enhancing target engagement.

Table 1: Key Pyridazine-Based Drugs and Their Therapeutic Applications

Drug NameTherapeutic AreaTarget/Mechanism
PonatinibOncology (CML)BCR-ABL tyrosine kinase inhibitor
OlaparibOncology (Ovarian cancer)PARP inhibitor
DeucravacitinibImmunology (Psoriasis)TYK2 inhibitor
ResmetiromMetabolic disease (NASH)Thyroid hormone receptor-β agonist

Role of Trifluoromethyl Substituents in Bioactivity Optimization

The trifluoromethyl (-CF₃) group is a critical modulator of bioactivity in pyridazine derivatives, influencing electronic, lipophilic, and steric parameters. Its strong electron-withdrawing effect (σI = 0.39) reduces the pKa of adjacent functional groups, enhancing hydrogen-bond acceptor capacity [1] [6]. In 6-(trifluoromethyl)pyridazine-4-carboxylic acid analogs, the -CF₃ group increases metabolic stability by resisting oxidative degradation and reduces off-target interactions through steric shielding [1].

Structurally, the -CF₃ group induces a conformational bias in pyridazine rings, promoting planar orientations that optimize binding to hydrophobic enzyme pockets. For example, in dihydroorotate dehydrogenase (DHODH) inhibitors, 6-(trifluoromethyl)pyridazines exhibit IC₅₀ values in the nanomolar range due to enhanced van der Waals contacts with residues like T63 and Y356 [2]. Similarly, 3,6-disubstituted pyridazines bearing -CF₃ demonstrate potent antiproliferative activity (IC₅₀ = 0.43–35.9 μM) in breast cancer models by promoting hydrophobic enclosure within CDK2’s ATP-binding cleft [6].

Table 2: Impact of Trifluoromethyl Substitution on Pyridazine Bioactivity

Compound ClassBiological ActivityPotency Enhancement
6-(Trifluoromethyl)pyridazine-4-acidsDHODH inhibitionIC₅₀: 9.71–28.3 nM (vs. >100 nM for non-CF₃)
3-(Amino)-6-(trifluoromethyl)pyridazinesCDK2 inhibitionIC₅₀: 20.1–151 nM
6-(Trifluoromethyl)nicotinic acidsCB2 receptor agonismEC₅₀: 3.665 nM (e.g., compound 26)

Piperidine Carboxylic Acid Motifs as Pharmacophoric Elements

Piperidine-4-carboxylic acid serves as a versatile pharmacophore that confers target specificity and favorable ADME properties. Its proton-donating carboxylic acid engages in salt bridges with basic residues (e.g., arginine), while the piperidine nitrogen facilitates hydrogen bonding or protonation-dependent ionic interactions [5] [8]. In cannabinoid receptor ligands, pyridazine-3-carboxamides tethered to piperidine-4-carboxylic acid exhibit nanomolar CB2 agonism (EC₅₀ = 3.665 nM) and >1000-fold selectivity over CB1, attributed to optimal positioning within the receptor’s allosteric site [5].

The scaffold’s adaptability is evident in its synthetic flexibility. 6-Substituted nicotinic acids like 6-(4-(trifluoromethyl)piperidin-1-yl)nicotinic acid (CAS: 1033463-36-3) are synthesized via nucleophilic aromatic substitution, where piperidine displaces halides on pyridine/pyridazine cores [7]. Similarly, 1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid (MW: 275.23) is prepared through analogous SNAr reactions, demonstrating the motif’s compatibility with diverse heterocycles [8]. The carboxylic acid further enables prodrug strategies (e.g., esterification) to enhance membrane permeability, which is crucial for intracellular targets like CDKs [6].

Table 3: Structural Diversity in Piperidine-4-carboxylic Acid Hybrids

Core HeterocycleCompound ExampleSynthetic Route
Pyridazine1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-acidSNAr on 3-chloro-6-(trifluoromethyl)pyridazine
Pyridine6-(4-(Trifluoromethyl)piperidin-1-yl)nicotinic acidSNAr on 6-fluoronicotinic acid
Pyrimidine1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-acidSNAr on 4-chloro-6-(trifluoromethyl)pyrimidine

Concluding Remarks

The integration of pyridazine’s electronic versatility, the trifluoromethyl group’s steric and electronic effects, and the piperidine carboxylic acid’s ionic functionality creates a synergistic pharmacophore in 1-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid. This scaffold exemplifies rational design principles for next-generation enzyme inhibitors and receptor modulators, balancing target affinity with developability. Future work should explore its applications in understudied therapeutic areas (e.g., neurodegenerative diseases) and novel delivery modalities.

Properties

CAS Number

1211534-85-8

Product Name

1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid

IUPAC Name

1-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid

Molecular Formula

C11H12F3N3O2

Molecular Weight

275.23 g/mol

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-1-2-9(16-15-8)17-5-3-7(4-6-17)10(18)19/h1-2,7H,3-6H2,(H,18,19)

InChI Key

DAHDZOSOGWOERK-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C(F)(F)F

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.